molecular formula C7H7NO2 B181210 3-Hydroxybenzamide CAS No. 618-49-5

3-Hydroxybenzamide

Cat. No. B181210
CAS RN: 618-49-5
M. Wt: 137.14 g/mol
InChI Key: NGMMGKYJUWYIIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxybenzamide is a compound with the molecular formula C7H7NO2 . It has an average mass of 137.136 Da and a monoisotopic mass of 137.047684 Da . It is often used in research and not intended for medicinal or household use .


Synthesis Analysis

The synthesis of 3-Hydroxybenzamide and similar compounds often starts from protocatechuic acid or similar substances . The products obtained are purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .


Molecular Structure Analysis

The molecular structure of 3-Hydroxybenzamide consists of a C7H7NO2 formula . The dihedral angle between the mean plane of the aromatic ring and the plane of C7/N1/O1 is 22.9 (2) .


Chemical Reactions Analysis

3-Hydroxybenzamide exhibits various chemical reactions. For instance, it can be used in the synthesis of novel benzamide compounds starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .

Scientific Research Applications

Antimicrobial and Antifungal Activities

3-Hydroxybenzamide derivatives have been synthesized and demonstrated notable antibacterial and antifungal activities, comparable to standard drugs. These derivatives, synthesized from isatoic anhydride and different hydroxamic acids, show potential in combating both Gram-positive and Gram-negative bacteria and fungi (Mahesh et al., 2015).

Spectroscopic Studies and Antibacterial Activity

4-Hydroxybenzamide has undergone extensive spectroscopic studies, including molecular structural analysis using DFT calculations and experimental data comparison. These studies have contributed to understanding its antibacterial and antifungal activities, potentially informing the development of new antimicrobial agents (Ramesh et al., 2020).

Antioxidant, Thrombin-Inhibitory, and Anticancer Activities

Hydroxybenzamide derivatives have shown excellent antioxidant properties, thrombin-inhibitory effects, and varying degrees of anticancer activities. These derivatives, synthesized from protocatechuic acid, exhibit minimal harmful effects on normal cells, indicating potential therapeutic applications in cancer, thrombotic diseases, and aging (Wei et al., 2016).

Role as Potential Catalysts

Chiral N-hydroxybenzamides have been synthesized and characterized as precursors of chiral short-lived N-oxyl radicals. These have applications in asymmetric oxidations and have shown moderate chiral discrimination in hydrogen atom transfer processes (Capraro et al., 2014).

Discovery of Anticancer Agents

Research involving hydroxybenzamide derivatives led to the discovery of potent anticancer agents like HJC0416. These agents, with alterations in their structure, have shown significant anticancer profiles, both in vitro and in vivo (Chen et al., 2014).

Complexation Equilibria Studies

The complexation equilibria of 2-hydroxybenzamide with various metal ions have been studied, contributing to the understanding of metal-ligand interactions in various biological and chemical processes (Furia & Porto, 2008).

Gas-Phase Molecular Structures

Studies on the molecular structures of hydroxybenzamide derivatives in the gas phase have provided insights into their intramolecular hydrogen bonding, influencing their chemical behavior and potential applications in various fields (Aarset et al., 2013).

Safety And Hazards

3-Hydroxybenzamide is harmful if swallowed, causes skin irritation, and serious eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended when handling this compound .

Future Directions

Hydroxybenzamide derivatives, including 3-Hydroxybenzamide, have shown superior antioxidant, thrombin-inhibitory, and anticancer activities along with excellent biocompatibility . These compounds have the potential application in therapeutic interventions and disease prevention of cancer, thrombotic diseases, and aging .

properties

IUPAC Name

3-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c8-7(10)5-2-1-3-6(9)4-5/h1-4,9H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGMMGKYJUWYIIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90321635
Record name 3-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90321635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxybenzamide

CAS RN

618-49-5
Record name 3-Hydroxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=618-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 618-49-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379289
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90321635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxybenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Hydroxybenzamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75X4NC5TNX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of the crude NMDBA salt of 18d (3.2 g, “5.1 mmol”), salicylic acid (987 mg, 7.14 mmol), HOBt (966 mg, 7.14 mmol), and EDC (1.37 g, 7.14 mmol) in DMF (69 ml) was stirred for 1 h at 23° C. The mixture was diluted with EtOAc (700 ml) and washed (3×H2O; brine). The aqueous layers were back-extracted with EtOAc (250 ml). The combined organic layers were concentrated and chromatographed (EtOAc:cyclohexane 1:1→2:1) to give 2.18 g (73%) of the title 3-hydroxybenzamide, which was fiuther purified by preparative reverse-phase HPLC (H2O:CH3CN 70:40→25:75 over 35 min, Rt==31 min) to give 1.50 g (50%) of a white powder: m.p. 174.5-175.5° C. 1H NMR (DMSO d6) δ10.03 (s, 1H), 9.75-9.65 (br. d, 1H), 9.15 (t, J=6.0 Hz, 1H), 8.3348.29 (br. s, 1H), 7.93 (d, J=2.0 Hz, 1H), 7.42 (d, J=3.8 Hz, 1H), 727-21 (m, 4H), 7.01 (d, J=3.8 Hz, 1H), 6.91 (dt, J=7.1, 2.2 Hz), 4.59 (d, J=5.8 Hz, 2H), 2.69 (q, J=7.0 Hz, 2H), 2.04 (t, J=6.9 Hz, 2H), 1.67 (quint, J=7.1 Hz, 2H). 13C NMR (DMSO-d6) δ169.65, 167.57, 158.49, 154.79, 149.06, 142.54 (q, J=4 Hz, C—C—CF3), 136.39, 132.80, 131.61, 126.91, 124.82, 122.93 (q, J=271 Hz, CF3), 117.66, 116.22, 114.01, 112.91, 112.01 (q, J=33 Hz, C—CF3), 39.19, 36.62, 29.42, 23.35. 19F NMR DMSO-d6), δ−59.52 (s). M/Z APCI: 592 (M+1), 590 (M−1). Anal. HPLC: Rt=6.22 min (method a). C24H23F3N4O7S3 Calc.: C, 44.63%. H, 3.8%. N, 11.83%. Found: C, 44.68%, H, 3.59%, N, 11.90%.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
987 mg
Type
reactant
Reaction Step One
Name
Quantity
966 mg
Type
reactant
Reaction Step One
Name
Quantity
1.37 g
Type
reactant
Reaction Step One
Name
Quantity
69 mL
Type
solvent
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step Two
Yield
73%

Synthesis routes and methods II

Procedure details

A solution of the bisallylamine 269c (1.15 g, 2.04 mmol), N,N′-dimethylbarbituric acid (NDMBA, 637 mg, 4.08 mmol), and Pd(PPh3)4 (110 mg, 0.096 mmol) in CH2Cl2 (20 mL) was degassed by bubbling argon for 10 min. The reaction was stirred at 23° C. over the week-end (3 d), concentrated, diluted with DMF (12 mL), and treated with salicylic acid (290 mg, 2.10 mmol), 1-hydroxybenzotriazole (HOBt, 283 mg, 2.10 mmol), and N-ethyl-N′-(3-dimethylaminopropyl)-carbodiimide (EDC, 402 mg, 2.10 mmol) for 24 h at 23° C. Dilution with EtOAc, washing (H2O, NaHCO3 sat., brine), drying (MgSO4), and evaporation afforded the crude 3-hydroxybenzamide. Purification by reverse-phase prep. HPLC (C8, H2O:CH3CN 60:40→0:100 over 40 min, r.t=23 min) and freeze-drying afforded 466 mg (38% from 269c) of the title 3-hydroxybenzamide as a white powder: NMR (DMSO-d6) δ 12.1 (s, 1H), 9.48 (t, J=5.9 Hz, 1H), 7.86 (dd, 7.9, 1.5 Hz, 1H), 7.50 (d, J=3.8 Hz, 1H), 7.45 (t, J=8.1 Hz, 1H), 7.41 (dd, J=8.9, 1.5 Hz, 1H), 7.21 (d, J=3.8 Hz, 1H), 7.18-7.10 (m, 3H), 6.93 (d, J=83 Hz, 1H), 6.91 (td, J=8.4, 1.1 Hz, 1H), 6.52 (d, J=7.7 Hz, 1H), 4.73 (d, J=5.8 Hz, 2H), 3.57-3.47 (br. d, 12.1, 2H), 3.52-3.35 (br. m., 1H), 2.62 (t, J=10.4 Hz, 2H), 2.07 (s, 1.2H, residual CH3CN), 2.02-1.92 (br. d, J=10.4 Hz, 2H), 1.47 (qd, 11.2, 3.6 Hz, 2H). 13C NMR (DMSO-d6) δ167.52 (s, C═O), 158.36 (s), 148.98 (s), 147.85 (s), 132.83 (d), 132.74 (s), 131.47 (d), 130.00 (d), 128.98 (s), 127.09 (d), 125.52 (d), 124.83 (s), 118.92 (q, residual CH3CN), 11834 (q, J=326 Hz, CF3), 117.75 (d), 116.24 (d), 115.23 (d), 114.19 (q), 111.33 (d), 45.93 (d), 43.66 (t), 36.66 (t), 29.18 (t), 0.00 (s, residual CH3CN). M/Z APCI: 604 (M+1), 602 (M−1). Anal. HPLC: R.t=6.60 min (method a). C24H24F3N3O6S3. 0.3 CH3CN 1.0 H2O Calc.: C, 47.53%. H, 4.36%. N, 7.44%. Found: C, 47.41%, H, 4.09%, N, 7.49%.
Name
bisallylamine
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
637 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
110 mg
Type
catalyst
Reaction Step One
Quantity
290 mg
Type
reactant
Reaction Step Two
Quantity
283 mg
Type
reactant
Reaction Step Two
Quantity
402 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxybenzamide
Reactant of Route 2
Reactant of Route 2
3-Hydroxybenzamide
Reactant of Route 3
Reactant of Route 3
3-Hydroxybenzamide
Reactant of Route 4
3-Hydroxybenzamide
Reactant of Route 5
Reactant of Route 5
3-Hydroxybenzamide
Reactant of Route 6
3-Hydroxybenzamide

Citations

For This Compound
272
Citations
AN Manin, AP Voronin, GL Perlovich - Thermochimica acta, 2013 - Elsevier
… The structure of 3-hydroxybenzamide was studied by Katsube et al. [9] in 1966 and later resolved by Hansen et al. [10] who gave a more … Redetermination of 3-hydroxybenzamide …
Number of citations: 14 www.sciencedirect.com
JA Mikrovannidis - European polymer journal, 1985 - Elsevier
The polycarbonates of N,N′-m-phenylenebis(3-hydroxybenzamide) (PBHB) and 4,4-bis(4-hydroxyphenyl)pentanoic acid anilide (BHPAA) were prepared by interfacial polymerization. …
Number of citations: 13 www.sciencedirect.com
LK Hansen, GL Perlovich… - … Section E: Structure …, 2007 - scripts.iucr.org
… Redetermination of 3-hydroxybenzamide … A commercial sample of 3-hydroxybenzamide (Sigma–Aldrich Co. Ltd, St Louis, USA) was used. Crystals of (II) [link] were grown by slow …
Number of citations: 2 scripts.iucr.org
X Zhang, C Shu, Q Li, XY Lian, Z Zhang - Natural product research, 2019 - Taylor & Francis
… Three new compounds and the known benzamides of 2-acetamido-3-hydroxybenzamide, 2-amino-3-hydroxybenzamide, and 2-aminobenzamide were isolated from the culture of a …
Number of citations: 11 www.tandfonline.com
Y Lin, P Huang, H Qi, L Chen, D Wang - Research on Chemical …, 2013 - Springer
… -4-yl)-4-difluoromethoxy-3-hydroxybenzamide. To further verify the structure, this compound was … -4-yl)-4-difluoromethoxy-3-hydroxybenzamide. This demonstrated the significance of …
Number of citations: 3 link.springer.com
M Banasik, H Komura, M Shimoyama… - Journal of Biological …, 1992 - Elsevier
… The most potent in the benzamide group was 3-hydroxybenzamide (No. 77). 3-Acetamido-, 3-methoxy-, 3-methyl-, 3-fluoro-, 2-methoxy-, and 3-chlorobenzamides (No. …
Number of citations: 634 www.sciencedirect.com
S Fotso, RP Maskey, I Grün-Wollny… - … für Naturforschung B, 2003 - degruyter.com
… In addition we found a simple new natural product, 2-acetamido-3hydroxybenzamide (5). We report here the structure elucidation of these products and their biological properties. …
Number of citations: 3 www.degruyter.com
RJ GRIFFIN, S SRINIVASAN, AW WHITE… - Pharmacy and …, 1996 - Wiley Online Library
… PARP inhibitory activity was determined in permeabilized L1210 murine leukaemia cells, in comparison with the established inhibitor 3-hydroxybenzamide (IC50 = 8.3 PM). For both …
Number of citations: 29 onlinelibrary.wiley.com
RS Randad, L Lubkowska, TN Bhat, S Munshi… - Bioorganic & Medicinal …, 1995 - Elsevier
… HIV PR complexed with the monosubstituted 3-hydroxybenzamide, 1, revealed that the aromatic … to the 3-hydroxybenzamide groups of compound 18, the 2-methyl-3-hydroxybenzamide …
Number of citations: 15 www.sciencedirect.com
RS Randad, L Lubkowska, AM Silva… - Bioorganic & medicinal …, 1996 - Elsevier
… Achiral, nonpeptidic 2-hydroxyphenylacetamide and 3-hydroxybenzamide groups were modeled as novel P2/P2' ligands to replace the crystallographic water molecules and to provide …
Number of citations: 7 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.